molecular formula C23H20BrIN2O4 B11557985 N'-[(E)-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}methylidene]-2-(4-iodophenoxy)acetohydrazide

N'-[(E)-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}methylidene]-2-(4-iodophenoxy)acetohydrazide

Cat. No.: B11557985
M. Wt: 595.2 g/mol
InChI Key: KOFFHJLDIVTQRQ-LGJNPRDNSA-N
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Description

N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]-2-(4-IODOPHENOXY)ACETOHYDRAZIDE is a complex organic compound characterized by the presence of bromine, iodine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]-2-(4-IODOPHENOXY)ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the hydrazide: This involves the reaction of an appropriate acyl chloride with hydrazine hydrate.

    Condensation reaction: The hydrazide is then reacted with an aldehyde or ketone to form the desired aceto hydrazide derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]-2-(4-IODOPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Halogen atoms (bromine and iodine) can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or hydrazines.

Scientific Research Applications

N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]-2-(4-IODOPHENOXY)ACETOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.

    Biological Studies: It can be used in biochemical assays to study enzyme interactions and inhibition.

    Industrial Applications: The compound may be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]-2-(4-IODOPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The presence of bromine and iodine atoms allows for halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. The methoxy groups may also play a role in enhancing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-{2-[(3-BROMOPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]-2-(4-IODOPHENOXY)ACETOHYDRAZIDE is unique due to the combination of bromine, iodine, and methoxy groups in its structure. This unique combination imparts specific chemical properties, such as enhanced reactivity and potential for halogen bonding, which are not commonly found in similar compounds.

Properties

Molecular Formula

C23H20BrIN2O4

Molecular Weight

595.2 g/mol

IUPAC Name

N-[(E)-[2-[(3-bromophenyl)methoxy]-5-methoxyphenyl]methylideneamino]-2-(4-iodophenoxy)acetamide

InChI

InChI=1S/C23H20BrIN2O4/c1-29-21-9-10-22(31-14-16-3-2-4-18(24)11-16)17(12-21)13-26-27-23(28)15-30-20-7-5-19(25)6-8-20/h2-13H,14-15H2,1H3,(H,27,28)/b26-13+

InChI Key

KOFFHJLDIVTQRQ-LGJNPRDNSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OCC2=CC(=CC=C2)Br)/C=N/NC(=O)COC3=CC=C(C=C3)I

Canonical SMILES

COC1=CC(=C(C=C1)OCC2=CC(=CC=C2)Br)C=NNC(=O)COC3=CC=C(C=C3)I

Origin of Product

United States

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